molecular formula C17H24ClNO2 B034948 2-Methyl-6-phenyl-2-azabicyclo(2.2.2)octane-6-exo-carboxylic acid ethyl ester hydrochloride CAS No. 110549-08-1

2-Methyl-6-phenyl-2-azabicyclo(2.2.2)octane-6-exo-carboxylic acid ethyl ester hydrochloride

Cat. No.: B034948
CAS No.: 110549-08-1
M. Wt: 309.8 g/mol
InChI Key: FUSOEDUWJPKEBM-GGKYQYESSA-N
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Description

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride is unique due to its specific structural features, including the presence of a phenyl group and a carbethoxy group.

Properties

CAS No.

110549-08-1

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

ethyl (1S,4R,6S)-2-methyl-6-phenyl-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(14-7-5-4-6-8-14)11-13-9-10-15(17)18(2)12-13;/h4-8,13,15H,3,9-12H2,1-2H3;1H/t13-,15+,17+;/m1./s1

InChI Key

FUSOEDUWJPKEBM-GGKYQYESSA-N

SMILES

CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]2CC[C@@H]1N(C2)C)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl

Synonyms

ethyl (1S,4R,6S)-7-methyl-6-phenyl-7-azabicyclo[2.2.2]octane-6-carboxy late hydrochloride

Origin of Product

United States

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